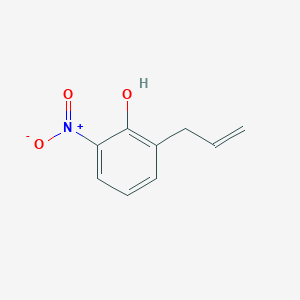

2-Allyl-6-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-6-prop-2-enylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c1-2-4-7-5-3-6-8(9(7)11)10(12)13/h2-3,5-6,11H,1,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVNAARREQORWCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies and Strategic Route Design for 2 Allyl 6 Nitrophenol

Regioselective Nitration Approaches

The direct introduction of a nitro group onto the 2-allylphenol (B1664045) scaffold is a primary route for synthesis. However, the directing effects of both the hydroxyl and allyl substituents necessitate careful control of the reaction to achieve the desired regiochemistry.

Conventional Sulfonitric Mixture Protocols and Yield Optimization

The use of a sulfonitric mixture, a combination of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), is a standard method for aromatic nitration. This reagent combination generates the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the substitution reaction.

In a documented procedure, 2-allylphenol was subjected to nitration using a sulfonitric mixture at 0°C for 30 minutes. researchgate.net This approach, however, demonstrated limited regioselectivity and yield. The reaction produced the desired 2-allyl-6-nitrophenol in a modest 15% yield. researchgate.net A significant portion of the starting material was converted to the isomeric byproduct, 2-allyl-4-nitrophenol (B94914), which was also formed in a 15% yield. researchgate.net These results highlight the primary challenge in this synthetic step: the difficulty of optimizing the yield for the target compound due to competitive nitration at another activated position on the aromatic ring.

Table 1: Nitration of 2-Allylphenol with a Sulfonitric Mixture

| Starting Material | Reagents | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 2-Allylphenol | HNO₃/H₂SO₄ | 0°C, 30 min | This compound | 15% | researchgate.net |

| 2-Allylphenol | HNO₃/H₂SO₄ | 0°C, 30 min | 2-Allyl-4-nitrophenol | 15% | researchgate.net |

Control of Regioselectivity for the Nitro Group (e.g., minimizing 2-Allyl-4-nitrophenol formation)

The formation of a nearly 1:1 mixture of this compound and 2-allyl-4-nitrophenol indicates that the electronic activation provided by the hydroxyl group at the ortho- and para-positions is competitive. researchgate.net Both the hydroxyl and the allyl groups are ortho-, para-directing for electrophilic aromatic substitution. The powerful activating effect of the hydroxyl group dominates, directing the incoming electrophile (NO₂⁺) to the positions ortho (position 6) and para (position 4) to it.

Minimizing the formation of the 2-allyl-4-nitrophenol isomer is the key to an efficient synthesis. Several factors govern this regioselectivity, including steric hindrance and electronic effects. dergipark.org.tr The existing allyl group at position 2 creates steric bulk, which could be expected to disfavor substitution at the adjacent position 6. However, the observed formation of the 6-nitro product suggests that electronic factors remain highly influential. The challenge lies in identifying conditions or catalysts that can amplify the subtle differences between the two activated sites to favor substitution at the desired ortho-position. Alternative nitrating systems, such as those employing solid acid catalysts or metal nitrates, have been explored for phenol (B47542) nitration to enhance regioselectivity, although specific applications to 2-allylphenol are not extensively detailed. ijcce.ac.irresearchgate.netias.ac.in

Influence of Reaction Conditions (Temperature, Solvent, Time) on Nitration Selectivity

The selectivity of aromatic nitration is highly dependent on the reaction conditions. Temperature, solvent, and reaction time are critical parameters that can be manipulated to influence the isomer distribution.

Temperature: The nitration of 2-allylphenol is conducted at 0°C, a relatively low temperature. researchgate.net Lowering the reaction temperature in electrophilic aromatic substitutions often enhances selectivity by favoring the pathway with the lower activation energy, potentially increasing the ratio of one isomer over another.

Solvent: The choice of solvent can significantly impact the reaction. Solvents can influence the solvation of the nitrating agent and the transition state, thereby affecting regioselectivity. dergipark.org.tr For instance, nitration in non-polar solvents can sometimes lead to different isomer ratios compared to reactions in strongly acidic, polar media like a sulfonitric mixture.

Time: The reaction time of 30 minutes was specified for the sulfonitric protocol. researchgate.net Shorter or longer reaction times could potentially alter the product distribution, especially if one of the products is formed faster (kinetic control) while the other is more stable (thermodynamic control), or if over-nitration becomes a risk with extended time.

Table 2: General Influence of Reaction Parameters on Nitration Selectivity

| Parameter | General Influence | Rationale |

|---|---|---|

| Temperature | Lower temperatures generally increase selectivity. | Favors the reaction pathway with the lowest activation energy, potentially differentiating between ortho and para attack. |

| Solvent | Can alter isomer ratios by affecting reagent and transition state solvation. | The polarity and coordinating ability of the solvent can influence the effective size and reactivity of the electrophile. |

| Time | Can affect the product ratio in kinetically vs. thermodynamically controlled reactions. | Prolonged reaction times can lead to isomer equilibration or the formation of dinitrated byproducts. |

Alternative Synthetic Pathways

Given the challenges associated with the direct nitration of 2-allylphenol, exploring alternative synthetic routes that offer better control over regioselectivity is a valuable strategy.

Synthesis from 2-Allylphenol Precursors

The most direct alternative pathway still begins with 2-allylphenol as the key precursor. researchgate.net This starting material is commercially available and contains the requisite allyl group in the correct position. researchgate.netcnpolymer.comchemicalbook.com The synthesis then becomes a matter of developing a more selective nitration protocol than the conventional sulfonitric mixture. This could involve investigating a wider range of nitrating agents (e.g., metal nitrates, N-nitropyrazole) or employing protecting group strategies to temporarily block the more reactive para-position, thereby directing nitration exclusively to the desired ortho-position. researchgate.net

Exploration of Claisen Rearrangement in Related Allyl Aryl Ether Syntheses

A more strategic and potentially highly regioselective alternative involves the use of the Claisen rearrangement. organic-chemistry.org The aromatic Claisen rearrangement is a powerful, thermally-driven intramolecular reaction that converts an allyl aryl ether into an ortho-substituted allylphenol. libretexts.orglibretexts.org This wikipedia.orgwikipedia.org-sigmatropic rearrangement proceeds through a concerted, cyclic transition state and is known for its high ortho-selectivity. organic-chemistry.orgwikipedia.org

A potential synthetic route leveraging this reaction would be:

O-Allylation: Start with 2-nitrophenol (B165410) and convert it to its corresponding allyl ether, allyl 2-nitrophenyl ether. This is typically achieved via a Williamson ether synthesis, reacting the sodium salt of 2-nitrophenol with an allyl halide (e.g., allyl bromide).

Claisen Rearrangement: Heat the resulting allyl 2-nitrophenyl ether. The allyl group is expected to undergo a wikipedia.orgwikipedia.org-sigmatropic rearrangement, migrating from the oxygen atom to the adjacent, unsubstituted carbon at position 6 of the aromatic ring. libretexts.orglibretexts.org

Tautomerization: The initial rearrangement product, a non-aromatic cyclohexadienone intermediate, would rapidly tautomerize to reform the aromatic ring, yielding the final product, this compound. libretexts.org

This strategy offers a significant advantage in regiochemical control. By introducing the nitro group first, it is already fixed in position. The subsequent Claisen rearrangement is mechanistically constrained to deliver the allyl group to the ortho-position, thus avoiding the formation of the 2-allyl-4-nitrophenol isomer entirely.

Multi-step Reaction Sequences for Functionalized Derivatives

The chemical structure of this compound, featuring a phenolic hydroxyl group, a nitro group, and an allyl group, offers multiple sites for further chemical modification. This versatility allows for its use as a scaffold in multi-step syntheses to generate a diverse range of functionalized derivatives. Strategic route design often involves sequential reactions targeting these specific functional groups to build molecular complexity.

A common and highly useful transformation is the reduction of the nitro group to an amine. This conversion is a critical step in the synthesis of many biologically active molecules and dyes. For instance, a related compound, 4-allyl-2-methoxy-6-nitrophenol (a derivative of eugenol), can be synthesized and subsequently reduced to form 4-allyl-2-methoxy-6-aminophenol. researchgate.net This two-step sequence—nitration followed by reduction—is a classic strategy for introducing an amino group onto a phenol ring, thereby creating a new derivative with distinct chemical properties and further reactive potential.

The allyl group is another key site for functionalization. It can undergo a variety of reactions, including oxidation, halogenation, and addition reactions. For example, copper-catalyzed borylation of allylic compounds can produce allylboronic esters. chemrxiv.org These esters are valuable synthetic intermediates, enabling the formation of new carbon-carbon bonds with high degrees of stereocontrol. chemrxiv.org While not demonstrated directly on this compound, this methodology represents a potential pathway for its derivatization.

These multi-step sequences, which combine reactions like nitration, reduction, and additions to the allyl group, allow for the systematic construction of complex molecules from the relatively simple this compound starting material.

Green Chemistry Principles in this compound Synthesis

The synthesis of nitroaromatic compounds, including this compound, has traditionally relied on methods that pose significant environmental and safety risks. rsc.org Conventional nitration often involves the use of "mixed acid"—a highly corrosive combination of concentrated nitric acid and sulfuric acid—which generates large volumes of acidic waste. nih.govbyjus.com This waste requires extensive treatment and disposal, adding to the environmental burden and economic cost of the process. byjus.comgoogle.com In response, the principles of green chemistry are being increasingly applied to develop more sustainable synthetic routes.

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. jocpr.com For the synthesis of this compound, this involves exploring alternative nitrating agents, reducing solvent use, employing energy-efficient reaction conditions, and designing processes with high atom economy to minimize waste. nih.govjocpr.com

Solvent-Free and Catalyst-Free Approaches for Nitration

A key objective in green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic and contribute to air pollution. Solvent-free, or solid-phase, reactions offer a compelling alternative. Research has demonstrated the regioselective nitration of phenols under solvent-free conditions using reagents like strontium nitrate (B79036) (Sr(NO3)2) in the presence of silica-supported sulfuric acid. researchgate.net This method can preferentially form ortho-nitrophenols. researchgate.netresearchgate.net Another approach involves the use of sodium nitrate combined with an inorganic acidic salt such as sodium hydrogen sulfate (B86663) (NaHSO₄·H₂O) on wet silica, which provides a heterogeneous system that is easy to handle and simplifies product work-up. nih.govresearchgate.net

| Method | Nitrating Agent | Conditions | Key Advantage |

| Solvent-Free | Strontium Nitrate (Sr(NO₃)₂) / H₂SO₄-Silica | Room Temperature | High ortho-selectivity, mild conditions. researchgate.net |

| Heterogeneous | Sodium Nitrate (NaNO₃) / NaHSO₄·H₂O / Wet SiO₂ | Room Temperature, Dichloromethane | Mild, heterogeneous system, simple work-up. nih.govresearchgate.net |

| Acid-Free | Urea (B33335) Nitrate | Microwave Irradiation | Inexpensive, safe, excellent yields, no strong acid needed. lookchem.com |

Microwave- and Ultrasound-Assisted Synthesis

The use of alternative energy sources like microwave irradiation and ultrasound (sonochemistry) is a cornerstone of green synthesis, often leading to dramatically reduced reaction times, increased yields, and enhanced energy efficiency. nih.gov

Microwave-assisted synthesis has been successfully applied to the nitration of phenols. By using calcium nitrate and acetic acid as nitrating agents, the reaction can be completed in as little as one minute with a high yield of 89%. orientjchem.orgresearchgate.net This rapid, rate-enhanced process avoids the use of traditional mixed acids. orientjchem.orgresearchgate.net Similarly, using urea nitrate under microwave irradiation provides a fast and efficient acid-free route to nitrophenols. lookchem.com

Ultrasonic irradiation is another effective technique for promoting chemical reactions. eurekaselect.com Sonochemistry enhances mass transfer and accelerates reaction rates through the phenomenon of acoustic cavitation. rsc.org While specific studies on the ultrasound-assisted synthesis of this compound are not prevalent, the technology has been widely used to synthesize a variety of heterocyclic compounds and other organic molecules with short reaction times and high yields. eurekaselect.comksu.edu.sanih.gov Its application represents a promising, energy-efficient alternative to conventional heating methods for nitration reactions. nih.gov

Atom Economy and Waste Minimization in Reaction Design

Atom economy, a concept introduced by Barry Trost, is a fundamental metric of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comwikipedia.org A reaction with high atom economy generates minimal byproducts and waste.

Traditional nitration of phenols using mixed acid exhibits poor atom economy. rsc.org The sulfuric acid acts as a catalyst and is not incorporated into the product, and a significant amount of water is generated as a byproduct, leading to large quantities of spent acid waste. byjus.com

Atom Economy Comparison: Conceptual

| Reaction Type | Reactants | Desired Product | Byproducts | Atom Economy |

|---|---|---|---|---|

| Traditional Nitration | Phenol + Nitric Acid (+ Sulfuric Acid) | Nitrophenol | Water, Spent Sulfuric Acid | Low rsc.org |

| Ideal Green Addition | Phenol + "NO₂" source | Nitrophenol | None | High (approaching 100%) |

Modern reaction design focuses on maximizing atom economy. Addition reactions, where all reactant atoms are incorporated into the product, are considered ideal and have 100% atom economy. scranton.edu While nitration is a substitution reaction, its efficiency can be improved. The development of catalytic systems and methods for recycling nitrating agents are key strategies for waste minimization. rsc.orggoogle.com For example, processes have been developed to filter the nitrated compound and then regenerate the remaining mother liquor acid for reuse, significantly reducing waste and raw material consumption. google.com By shifting from stoichiometric reagents to catalytic and recyclable systems, the synthesis of nitrophenols can be made substantially more sustainable and economically viable. rsc.org

Elucidation of Chemical Reactivity and Mechanistic Investigations of 2 Allyl 6 Nitrophenol

Transformations Involving the Allyl Moiety

The allyl group, with its reactive carbon-carbon double bond, is a site for a variety of chemical transformations.

The π-bond of the allyl group is electron-rich and susceptible to attack by electrophiles, leading to electrophilic addition reactions. libretexts.org

Halogenation: The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond would result in the formation of a dihalo derivative. The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack by the halide ion.

Epoxidation: Treatment with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), would lead to the formation of an epoxide. This reaction involves the concerted transfer of an oxygen atom from the peroxy acid to the double bond.

Dihydroxylation: The double bond can be converted to a diol through dihydroxylation. This can be achieved using reagents like osmium tetroxide (OsO₄) followed by a reducing agent (for syn-dihydroxylation) or through the opening of an epoxide (for anti-dihydroxylation).

These reactions are characteristic of alkenes and would be expected to occur on the allyl side chain of 2-Allyl-6-nitrophenol. The specific reaction conditions would need to be chosen carefully to avoid unwanted side reactions with the phenol (B47542) and nitro groups.

The allyl group can undergo rearrangement reactions, most notably the Claisen rearrangement, which is a nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgorganic-chemistry.orgnrochemistry.commasterorganicchemistry.com Although the classic Claisen rearrangement involves an allyl vinyl ether or an allyl aryl ether, the underlying principles can be considered for related structures.

In the context of a substituted phenol, an ortho-allylphenol can, under thermal conditions, potentially undergo a rearrangement where the allyl group migrates to the para position, especially if both ortho positions are blocked. organic-chemistry.org In the case of this compound, the allyl group is already on the ring.

Another type of rearrangement relevant to the allyl group is the allylic rearrangement, or allylic shift. wikipedia.orglscollege.ac.inyoutube.com This reaction involves the migration of a double bond in an allyl compound and is often encountered in nucleophilic substitution reactions. lscollege.ac.inyoutube.comyoutube.com For example, if a reaction were to occur at the carbon atom adjacent to the double bond (the allylic position), the double bond could shift, leading to a rearranged product. This can proceed through either an SN1' or an SN2' mechanism, depending on the reaction conditions. lscollege.ac.inyoutube.com

Oxidative Pathways of the Unsaturated Side Chain

The unsaturated allyl side chain of this compound is susceptible to various oxidative transformations, which can lead to a range of functionalized products. While specific studies on the oxidation of this compound are not extensively documented, the reactivity can be inferred from the known behavior of similar allyl-substituted phenolic compounds and general principles of allylic oxidation. nih.gov

Enzyme-catalyzed allylic oxidation presents a green and efficient method for the functionalization of such side chains. nih.gov Biocatalytic C–H oxyfunctionalization can lead to the formation of chiral allylic alcohols, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. nih.gov These reactions are often performed under mild conditions, avoiding the need for harsh reagents and high temperatures. nih.gov

Chemical oxidation of the allyl group can also be achieved using various reagents. For instance, oxidation of phenolic compounds has been investigated using novel Co(II) and Fe(II) phthalocyanines as catalysts. researchgate.net In the context of nitrophenols, oxidation of p-nitrophenol has been studied, providing insights into the potential degradation pathways of the aromatic ring, although not specifically the allyl side chain. researchgate.netresearchgate.net The oxidation of the allyl group in related phenol derivatives can also be initiated photochemically, leading to cascade reactions and the formation of complex heterocyclic structures like 2,3-dihydrobenzofurans. acs.org

Table 1: Potential Oxidative Transformations of the Allyl Side Chain

| Reagent/Catalyst System | Potential Product(s) | Reaction Conditions |

| Biocatalysts (e.g., P450s) | Chiral Allylic Alcohols | Mild, aqueous conditions |

| Metal Phthalocyanines (e.g., Co(II), Fe(II)) | Aldehydes, Ketones, Epoxides | Varies with catalyst and oxidant |

| Photochemical Initiation | Dihydrobenzofurans | Visible light, base |

This table is illustrative and based on the reactivity of similar allyl-substituted phenols.

Phenolic Hydroxyl Group Modifications and Derivatization

O-Alkylation: The hydroxyl group of this compound can be readily alkylated to form the corresponding ether. This is typically achieved through a Williamson ether synthesis, where the phenoxide ion, generated by treating the phenol with a base, acts as a nucleophile and attacks an alkyl halide. mdpi.combyjus.comlearncbse.in The choice of base, solvent, and alkylating agent can influence the efficiency of the reaction. mdpi.comresearchgate.net For instance, in the synthesis of ethenzamide from salicylamide, various bases like potassium carbonate and solvents like dimethylformamide have been employed. mdpi.com The allyl group itself can be used as a protecting group for alcohols and is generally stable under both acidic and basic conditions. organic-chemistry.org

Esterification: The phenolic hydroxyl group can also be converted into an ester through reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. ncerthelp.comgoogle.com Esterification with carboxylic acids is often catalyzed by a strong acid to remove the water formed during the reaction. ncerthelp.com When using more reactive acylating agents like acid chlorides, the reaction is typically carried out in the presence of a base, such as pyridine, to neutralize the HCl generated. ncerthelp.com The formation of esters from p-nitrophenol has been a subject of study, providing a model for the esterification of this compound. researchgate.net

Table 2: Representative O-Alkylation and Esterification Reactions

| Reaction Type | Reagents | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K2CO3) | Ether |

| Esterification | Carboxylic acid, Acid catalyst | Ester |

| Esterification | Acid chloride, Base (e.g., Pyridine) | Ester |

This table provides general conditions for the derivatization of phenolic hydroxyl groups.

The phenolic hydroxyl group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. byjus.comlibretexts.org This is due to the ability of the oxygen atom's lone pairs to donate electron density into the aromatic ring through resonance, thereby stabilizing the arenium ion intermediate. byjus.com However, in this compound, the directing effects of the hydroxyl, allyl, and nitro groups must be considered.

The nitro group is a strongly deactivating, meta-directing group due to its electron-withdrawing nature, both through induction and resonance. youtube.comyoutube.com The allyl group is generally considered a weakly activating, ortho-, para-directing group. In the case of this compound, the hydroxyl group at position 1, the allyl group at position 2, and the nitro group at position 6 will collectively influence the position of further electrophilic attack.

Given the strong activating and ortho-, para-directing nature of the hydroxyl group, and the deactivating, meta-directing nature of the nitro group, electrophilic substitution is most likely to occur at the positions activated by the hydroxyl group and not strongly deactivated by the nitro group. The positions ortho and para to the hydroxyl group are 2, 4, and 6. Position 2 and 6 are already substituted. Therefore, the most likely position for electrophilic attack would be position 4. The directing effects of the substituents are summarized in the table below. libretexts.org

Table 3: Directing Effects of Substituents in this compound

| Substituent | Position | Activating/Deactivating | Directing Effect |

| -OH | 1 | Strongly Activating | Ortho, Para |

| -CH2CH=CH2 | 2 | Weakly Activating | Ortho, Para |

| -NO2 | 6 | Strongly Deactivating | Meta |

Advanced Mechanistic Studies

Advanced mechanistic studies are crucial for a deeper understanding of the reaction pathways, transition states, and transient species involved in the transformations of this compound.

While specific kinetic and thermodynamic data for reactions involving this compound are scarce, data from related substituted phenols can provide valuable insights. acs.orgacs.orgnist.govnist.gov The kinetics of reactions involving substituted phenols are significantly influenced by the electronic effects of the substituents. mdpi.com For instance, electron-donating groups tend to increase the reaction rate of electrophilic substitution, while electron-withdrawing groups decrease it. mdpi.com

Thermodynamic parameters such as bond dissociation enthalpies are critical for understanding the stability of phenolic compounds and their corresponding radicals. nist.gov The O-H bond dissociation enthalpy, in particular, is a key parameter in assessing the antioxidant activity of phenols. nist.gov The thermodynamics of protonation and tautomeric equilibria of substituted phenols have also been studied, which are important for understanding their behavior in acidic environments. acs.orgacs.org Kinetic studies on the reduction of nitrophenols have been conducted, providing information on reaction rates and activation parameters. rsc.org

Table 4: Representative Thermodynamic Data for Substituted Phenols

| Compound | O-H Bond Dissociation Enthalpy (kJ/mol) | pKa |

| Phenol | 362.8 ± 2.1 | 9.95 |

| 2-Nitrophenol (B165410) | - | 7.23 nih.gov |

| 4-Nitrophenol | 378.2 ± 2.9 | 7.15 |

The identification of short-lived intermediates is essential for elucidating reaction mechanisms. In the reactions of this compound, various fleeting intermediates can be postulated. For example, in oxidative reactions of the allyl side chain, radical intermediates are likely to be involved. acs.org In electrophilic aromatic substitution, the key intermediate is the arenium ion (sigma complex). byjus.com

While direct spectroscopic observation of these intermediates for this compound is not reported, theoretical calculations can provide valuable information about their structure and stability. acs.org For instance, ab initio studies on substituted phenols have been used to investigate the thermodynamics of protonation and the relative stability of different tautomeric forms. acs.org In the context of allylic reactions, the kinetics and mechanisms of allyl radical recombination have been studied both experimentally and theoretically, providing insights into the potential pathways for side reactions. nih.govnih.gov The formation of O-allyl nitronic esters as intermediates in certain rearrangements has also been proposed. researchgate.net

Influence of Solvent and Catalyst on Reaction Pathways

The reactivity and subsequent reaction pathways of this compound are significantly influenced by the surrounding solvent medium and the presence of catalysts. These factors can alter the rate of reaction and favor the formation of specific products by stabilizing transition states or activating the substrate. A primary reaction pathway for this compound is the Claisen rearrangement, a nih.govnih.gov-sigmatropic rearrangement of the corresponding allyl aryl ether, which is subject to these external influences.

Solvent Effects on Reaction Pathways

The polarity of the solvent plays a crucial role in the rate of the Claisen rearrangement of allyl aryl ethers. Generally, polar solvents are known to accelerate this type of rearrangement. byjus.com This acceleration is attributed to the stabilization of the polar transition state of the concerted pericyclic reaction. Hydrogen-bonding solvents can provide an even greater rate enhancement. byjus.com

For instance, the effect of solvent polarity on the rate of Claisen rearrangement can be illustrated by comparing reaction rates in solvents of varying polarity. The following table, derived from studies on similar allyl aryl ethers, demonstrates this general trend.

Table 1: Illustrative Effect of Solvent on the Rate of Claisen Rearrangement of a Model Allyl Aryl Ether

| Solvent | Relative Rate Constant (k_rel) |

| Decane | 1.0 |

| Di-n-butyl ether | 3.8 |

| Ethylene glycol | 39.0 |

Data is illustrative and based on general trends observed for Claisen rearrangements of allyl aryl ethers.

Influence of Catalysts on Reaction Pathways

The Claisen rearrangement of allyl aryl ethers can be significantly accelerated by the use of catalysts, particularly Lewis acids. Lewis acids coordinate to the oxygen atom of the ether, which facilitates the cleavage of the C-O bond and promotes the rearrangement. princeton.edu This catalytic approach often allows the reaction to proceed at lower temperatures and with higher yields compared to the purely thermal rearrangement. organic-chemistry.org

Various Lewis acids have been shown to be effective in catalyzing the Claisen rearrangement of different allyl aryl ethers. The choice of Lewis acid can influence the reaction's efficiency and selectivity.

A study on the zinc-catalyzed Claisen rearrangement of various allyl aryl ethers demonstrated good to excellent yields in the presence of zinc powder in tetrahydrofuran (B95107) (THF) at 55 °C. benthamopen.com The results for substrates with different electronic substituents provide a basis to predict the behavior of this compound.

Table 2: Zinc-Catalyzed Claisen Rearrangement of Substituted Allyl Aryl Ethers

| Substrate (Allyl Aryl Ether) | Product (o-Allyl Phenol) | Time (min) | Yield (%) |

| Allyl phenyl ether | 2-Allylphenol (B1664045) | 40 | 80 |

| Allyl p-methylphenyl ether | 2-Allyl-4-methylphenol | 30 | 85 |

| Allyl p-methoxyphenyl ether | 2-Allyl-4-methoxyphenol | 30 | 90 |

| Allyl p-chlorophenyl ether | 2-Allyl-4-chlorophenol | 60 | 75 |

| Allyl p-nitrophenyl ether | 2-Allyl-4-nitrophenol (B94914) | 90 | 70 |

Source: Adapted from a study on zinc-catalyzed Claisen rearrangement. benthamopen.com

The data in Table 2 suggests that electron-donating groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups, such as the nitro group, tend to slow it down, requiring longer reaction times. benthamopen.com This is consistent with the electronic demands of the reaction. Therefore, for this compound, a similar catalytic effect with Lewis acids is expected, although the reaction rate may be slower compared to substrates bearing electron-donating or less deactivating groups.

Other Lewis acids, such as aluminum chloride (AlCl₃), titanium tetrachloride (TiCl₄), and ytterbium triflate (Yb(OTf)₃), have also been successfully employed to catalyze Claisen rearrangements, often leading to high yields and excellent stereocontrol in appropriate substrates. princeton.edu The efficiency of these catalysts can be contingent on the specific substrate and reaction conditions.

Table 3: Effect of Various Lewis Acids on a Model Acyl-Claisen Rearrangement

| Entry | Lewis Acid (mol %) | Yield (%) | Diastereomeric Ratio (anti/syn) |

| 1 | None | 0 | - |

| 2 | Yb(OTf)₃ (10) | 78 | >99:1 |

| 3 | AlCl₃ (10) | 75 | >99:1 |

| 4 | Ti(OiPr)₂Cl₂ (10) | 83 | >99:1 |

| 5 | TiCl₄·THF₂ (5) | 92 | >99:1 |

Source: Adapted from a study on a Lewis acid-catalyzed acyl-Claisen rearrangement. princeton.edu

This table further illustrates the significant rate acceleration and high stereoselectivity that can be achieved with Lewis acid catalysis in Claisen-type rearrangements. princeton.edu For this compound, the use of a suitable Lewis acid would likely be a more efficient method to induce the Claisen rearrangement compared to relying solely on thermal conditions.

Sophisticated Structural Characterization and Spectroscopic Analysis of 2 Allyl 6 Nitrophenol and Its Derivatives

Single Crystal X-ray Diffraction Studies

The crystal structure of 4-allyl-2-methoxy-6-nitrophenol reveals a molecule with a nearly planar phenol (B47542) ring. The nitro group is coplanar with the ring, a feature that facilitates electronic conjugation. The asymmetric unit of this derivative was found to consist of three independent molecules of similar geometry. nih.gov Key geometric parameters, including selected bond lengths and angles, are instrumental in defining the molecular structure.

Table 1: Selected Bond Lengths and Angles for 4-allyl-2-methoxy-6-nitrophenol

| Parameter | Bond/Angle | Value (Molecule A) | Value (Molecule B) | Value (Molecule C) |

|---|---|---|---|---|

| Bond Lengths (Å) | O-H | ~0.82 | ~0.82 | ~0.82 |

| C-O (hydroxyl) | 1.345 (3) | 1.349 (3) | 1.347 (3) | |

| C-N | 1.439 (3) | 1.438 (3) | 1.437 (3) | |

| N-O (nitro) | 1.233 (3) / 1.239 (3) | 1.235 (3) / 1.239 (3) | 1.234 (3) / 1.240 (3) | |

| C-C (allyl) | 1.498 (4) - 1.505 (4) | 1.499 (4) - 1.503 (4) | 1.497 (4) - 1.504 (4) | |

| C=C (allyl) | 1.311 (5) - 1.317 (5) | 1.313 (5) - 1.315 (5) | 1.312 (5) - 1.316 (5) | |

| Bond Angles (°) | C-C-O (hydroxyl) | 121.7 (2) | 121.5 (2) | 121.6 (2) |

| C-C-N | 120.5 (2) | 120.6 (2) | 120.7 (2) | |

| O-N-O | 122.9 (2) | 122.8 (2) | 122.9 (2) |

Data derived from the crystallographic study of 4-allyl-2-methoxy-6-nitrophenol. nih.gov

A defining feature of ortho-nitrophenols is the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and an oxygen atom of the adjacent nitro group. stackexchange.comresearchgate.net This interaction creates a stable six-membered ring, referred to as an S(6) motif. nih.gov In the crystal structure of 4-allyl-2-methoxy-6-nitrophenol, each of the three independent molecules clearly displays this S(6) ring motif. nih.gov This intramolecular bond is a dominant factor in determining the molecule's conformation and significantly influences its physical properties by reducing the potential for intermolecular hydrogen bonding. stackexchange.com

Table 2: Intramolecular Hydrogen Bond Geometry in 4-allyl-2-methoxy-6-nitrophenol

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|---|

| O-H | H | O (nitro) | ~0.82 | ~1.85 | ~2.58 | ~148 |

Geometric parameters are representative values derived from the findings for 4-allyl-2-methoxy-6-nitrophenol. nih.gov

While the strong intramolecular hydrogen bond saturates the primary hydrogen bond donor (the hydroxyl group), weaker intermolecular forces dictate the crystal packing. In the case of 4-allyl-2-methoxy-6-nitrophenol, the crystal cohesion is primarily ensured by intermolecular C-H···O hydrogen bonds and π-π stacking interactions. nih.gov The C-H donors originate from the aromatic ring and the allyl group, while the acceptors are the oxygen atoms of the nitro and methoxy (B1213986) groups.

Furthermore, π-π stacking interactions are observed between the aromatic rings of adjacent molecules, contributing to the stability of the crystal lattice. The centroid-centroid distances for these interactions in the derivative range from 3.6583 (17) Å to 4.0624 (16) Å, indicating a significant parallel-displaced or tilted arrangement. nih.gov

The allyl group, due to the rotational freedom around the C-C single bond connecting it to the phenol ring, can exhibit conformational flexibility. wikipedia.org In some crystal structures, this can lead to positional disorder, where the group occupies multiple orientations. While significant disorder of the allyl group was not reported for 4-allyl-2-methoxy-6-nitrophenol, the specific orientation is defined by the dihedral angle between the plane of the phenyl ring and the plane of the allyl group's C=C bond. Analysis of the dihedral angles in the crystal structure of the derivative provides insight into the preferred spatial arrangement of the allyl substituent relative to the substituted phenol core. This orientation is influenced by steric hindrance from the adjacent nitro and hydroxyl groups and by crystal packing forces.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The analysis showed that H···H, O···H/H···O, and C···H/H···C contacts are the most significant contributors to the crystal packing. nih.gov

Table 3: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of 4-allyl-2-methoxy-6-nitrophenol

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | 39.6% | Represents van der Waals forces and contacts between hydrogen atoms. |

| O···H / H···O | 37.7% | Corresponds primarily to the C-H···O intermolecular hydrogen bonds. |

| C···H / H···C | 12.5% | Indicates contacts between carbon and hydrogen atoms. |

| C···C | 4.0% | Suggests the presence of π-π stacking interactions. |

Data sourced from the study of 4-allyl-2-methoxy-6-nitrophenol. nih.gov

Advanced Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. thermofisher.com Specific vibrational modes correspond to the stretching and bending of bonds within the molecule. While a dedicated, fully assigned spectrum for 2-allyl-6-nitrophenol is not available, the expected characteristic frequencies can be predicted based on data from analogous compounds such as 2,4-dichloro-6-nitrophenol (B1219690) and other nitrophenols. nih.govniscpr.res.in

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Notes |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200 - 3400 | Broad band, shifted to lower frequency due to strong intramolecular H-bonding. |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Sharp peaks characteristic of aromatic C-H bonds. |

| C-H Stretch (Allyl) | =C-H, -CH₂- | 2850 - 3080 | Includes both sp² and sp³ C-H stretching vibrations. |

| C=C Stretch (Allyl) | C=C | 1640 - 1660 | Characteristic stretching frequency for the vinyl group of the allyl substituent. |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Multiple bands corresponding to the phenyl ring vibrations. |

| N-O Stretch (Asymmetric) | -NO₂ | 1520 - 1560 | Strong absorption due to the asymmetric stretching of the nitro group. |

| N-O Stretch (Symmetric) | -NO₂ | 1340 - 1370 | Strong absorption from the symmetric stretch of the nitro group. |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Stretching vibration of the bond between the aromatic ring and the hydroxyl oxygen. |

| O-H Bend | Phenolic -OH | 1330 - 1440 | In-plane bending, often coupled with other modes. |

Wavenumber ranges are typical values and may vary based on the specific molecular environment and measurement technique. nih.govniscpr.res.in

Assignment of Characteristic Functional Group Modes and Band Shifts

The infrared (IR) spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: the hydroxyl (-OH), nitro (-NO₂), allyl (-CH₂-CH=CH₂), and the substituted benzene (B151609) ring. The precise frequencies of these vibrations are influenced by the electronic environment and intramolecular interactions within the molecule.

The hydroxyl group's O-H stretching vibration is particularly sensitive to its environment. In a non-hydrogen-bonded state, this would typically appear as a sharp band around 3600 cm⁻¹. However, due to the strong intramolecular hydrogen bond between the hydroxyl group and the adjacent nitro group in this compound, this band is expected to be significantly broadened and shifted to a lower frequency, typically in the range of 3200-3500 cm⁻¹.

The nitro group exhibits two characteristic stretching vibrations: an asymmetric stretch (νas(NO₂)) and a symmetric stretch (νs(NO₂)). For aromatic nitro compounds, these bands are typically observed in the regions of 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The conjugation with the phenyl ring and the involvement in hydrogen bonding can influence the exact position and intensity of these bands.

The allyl group introduces several characteristic vibrations. The C=C stretching of the vinyl group is expected around 1640 cm⁻¹. The =C-H stretching of the vinyl group appears above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene (B1212753) group is found just below 3000 cm⁻¹. Out-of-plane (OOP) bending vibrations for the vinyl hydrogens are also prominent, typically appearing in the 910-1000 cm⁻¹ region.

The aromatic ring itself contributes to the spectrum with C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 1660-2000 cm⁻¹ region and the C-H out-of-plane bending bands in the 690-900 cm⁻¹ region, which can be diagnostic of the 1,2,3-trisubstituted pattern.

Table 1: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Notes |

| Hydroxyl (-OH) | O-H stretch | 3200 - 3500 | Broadened and shifted to lower frequency due to strong intramolecular hydrogen bonding. |

| Nitro (-NO₂) | Asymmetric stretch (νas) | 1500 - 1570 | Influenced by conjugation and hydrogen bonding. |

| Symmetric stretch (νs) | 1300 - 1370 | Influenced by conjugation and hydrogen bonding. | |

| Allyl (-CH₂-CH=CH₂) | =C-H stretch | 3010 - 3095 | Vinyl C-H stretching. |

| C-H stretch | 2850 - 2960 | Methylene C-H stretching. | |

| C=C stretch | ~1640 | Alkene double bond stretching. | |

| C-H OOP bend | 910 - 1000 | Out-of-plane bending of vinyl hydrogens. | |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Aromatic C-H stretching. |

| C=C stretch | 1450 - 1600 | Multiple bands corresponding to ring skeletal vibrations. |

Correlation of Spectroscopic Data with Molecular Structure and Hydrogen Bonding

The spectroscopic data for this compound is profoundly influenced by its molecular structure, particularly the formation of a strong intramolecular hydrogen bond. This interaction occurs between the acidic proton of the hydroxyl group and one of the oxygen atoms of the ortho-positioned nitro group, forming a stable six-membered ring.

This intramolecular hydrogen bond is the primary reason for the significant downshift and broadening of the O-H stretching frequency in the IR spectrum. The hydrogen bond weakens the O-H bond, requiring less energy to vibrate, hence the lower frequency. The broadness of the peak is a result of the dynamic nature of the hydrogen bond. Studies on o-nitrophenol and its derivatives have shown that alkyl substituents vicinal to the hydroxyl group can strengthen the intramolecular hydrogen bond. researchgate.net

In 2-allylphenols, an intramolecular OH-π hydrogen bond can also exist between the hydroxyl group and the π-electrons of the allyl group's double bond. nih.govresearchgate.net However, in this compound, the hydrogen bond with the nitro group is significantly stronger and is the dominant interaction. The presence of this strong O-H···O=N bond fixes the conformation of the hydroxyl group, preventing the formation of an OH-π interaction. This chelation effect imposes a degree of planarity on the O-H and NO₂ groups relative to the benzene ring.

The electronic effects of the substituents also correlate with the spectroscopic data. The nitro group is a strong electron-withdrawing group, which influences the electron density of the entire aromatic ring. This affects the frequencies of the aromatic C=C and C-H vibrations. The allyl group, being weakly electron-donating, has a lesser, but still observable, effect on the ring's electronic structure. These electronic interactions, coupled with the dominant intramolecular hydrogen bond, create a unique spectroscopic fingerprint for this compound that allows for its differentiation from its isomers and related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced 1D and 2D NMR Techniques for Complex Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms, respectively, while two-dimensional (2D) techniques are essential for establishing the connectivity of the molecular framework.

In the ¹H NMR spectrum, the aromatic protons are expected to appear in the range of 6.5-8.5 ppm. Due to the electron-withdrawing nitro group, the proton ortho to it (at C4) would be the most deshielded. The hydroxyl proton signal is expected to be significantly downfield, likely beyond 10 ppm, a characteristic feature for phenols with strong intramolecular hydrogen bonds. chemicalbook.com The allyl group protons will show a distinct pattern: the internal methine proton (-CH=) will appear as a multiplet around 5.8-6.2 ppm, while the terminal vinyl protons (=CH₂) will resonate as two separate multiplets between 5.0-5.5 ppm. The methylene protons (-CH₂-) adjacent to the aromatic ring will be found further upfield, typically around 3.4-3.6 ppm. chemicalbook.com

The ¹³C NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms. The aromatic carbons will resonate in the 115-160 ppm region. The carbon bearing the hydroxyl group (C1) and the nitro group (C6) will be significantly affected by these substituents. The allyl group carbons will appear in the aliphatic and olefinic regions of the spectrum, with the methylene carbon (-CH₂) around 30-40 ppm and the vinyl carbons (-CH= and =CH₂) between 115-140 ppm.

Advanced 2D NMR techniques are crucial for unambiguous assignment.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which protons are attached to which carbons. columbia.edulibretexts.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are two or three bonds apart. columbia.edulibretexts.org For instance, it would show a correlation between the methylene protons of the allyl group and the aromatic carbons C1, C2, and C3, confirming the attachment point of the allyl group. It would also help to unambiguously assign the quaternary carbons, such as C1, C2, and C6, which show no signals in an HSQC spectrum.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| 1 | C | - | ~155 | H3, H-allyl(CH₂) |

| 2 | C | - | ~125 | H3, H4, H-allyl(CH₂) |

| 3 | C | ~7.6 | ~137 | H4, H5, H-allyl(CH₂) |

| 4 | C | ~7.0 | ~120 | H3, H5 |

| 5 | C | ~8.1 | ~125 | H3, H4 |

| 6 | C | - | ~140 | H5 |

| Allyl CH₂ | C, H | ~3.5 (d) | ~35 | C1, C2, C3, C-allyl(=CH) |

| Allyl CH | C, H | ~6.0 (m) | ~135 | C-allyl(CH₂), C-allyl(=CH₂) |

| Allyl CH₂ | C, H | ~5.2 (m) | ~117 | C-allyl(CH₂), C-allyl(=CH) |

| OH | H | >10 (s, br) | - | C1, C6 |

Note: Predicted values are based on data for structurally similar compounds like 2-nitrophenol (B165410), 2-allylphenol (B1664045), and substituted aromatics. Actual values may vary. (d=doublet, m=multiplet, s=singlet, br=broad)

Conformational Analysis via NMR Spectroscopic Data

NMR spectroscopy, particularly through-space correlation experiments, provides powerful insights into the preferred conformation of this compound in solution. The molecule's conformation is largely dictated by the steric and electronic interactions between the three adjacent substituents on the benzene ring.

The strong intramolecular hydrogen bond between the -OH and -NO₂ groups locks these functionalities into a relatively planar arrangement with the aromatic ring. The primary conformational flexibility arises from the rotation around the C2-C(allyl) single bond, which determines the spatial orientation of the allyl group relative to the rest of the molecule.

Nuclear Overhauser Effect (NOE) spectroscopy is the key technique for this analysis. An NOE is observed between two protons that are close in space (typically < 5 Å), regardless of whether they are connected through bonds.

Irradiation of the allyl methylene protons (-CH₂-) would likely show an NOE enhancement to the aromatic proton at C3, confirming a conformation where the allyl group is oriented in proximity to that side of the ring.

The absence of a significant NOE between the allyl methylene protons and the hydroxyl proton would suggest that the allyl group is oriented away from the hydroxyl group, which is a sterically favorable arrangement.

The analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra can also provide conformational information, although this is more applicable to flexible aliphatic systems. In this case, the primary utility of NMR in conformational analysis is to define the orientation of the allyl substituent. Combining experimental NOE data with computational molecular mechanics or DFT calculations can provide a detailed and robust model of the most stable conformation of this compound in solution. doi.orgfrontiersin.org

Mass Spectrometry

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a definitive analytical technique for confirming the elemental composition of this compound. Unlike low-resolution mass spectrometry which provides the nominal mass (integer mass), HRMS measures the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically to four or more decimal places).

The molecular formula for this compound is C₉H₉NO₃. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 Da), hydrogen (¹H = 1.007825 Da), nitrogen (¹⁴N = 14.003074 Da), and oxygen (¹⁶O = 15.994915 Da), the calculated monoisotopic mass of the neutral molecule is 179.05824 Da.

When analyzed by HRMS, the molecular ion ([M]⁺• or protonated molecule [M+H]⁺) will be observed.

For the molecular ion [C₉H₉NO₃]⁺•, the expected m/z value would be extremely close to 179.05824.

For the protonated molecule [C₉H₁₀NO₃]⁺, the expected m/z would be 180.06557.

The ability of HRMS to measure this mass with high precision allows for the unambiguous confirmation of the molecular formula C₉H₉NO₃. nih.gov It can easily distinguish it from other combinations of atoms that might have the same nominal mass but a different exact mass. For example, the formula C₁₀H₁₃O₂ has a nominal mass of 179 but an exact mass of 179.09158 Da, a difference that is easily resolved by HRMS.

In addition to the molecular ion, mass spectrometry also provides information about the molecule's structure through fragmentation patterns. For nitrophenols, common fragmentation pathways include the loss of NO, NO₂, and H₂O. libretexts.org The allyl group can lead to the loss of C₃H₅• or undergo rearrangements. The tropylium (B1234903) ion (m/z 91) is a common fragment for alkyl-substituted benzene rings. youtube.com The most intense peak in the spectrum is known as the base peak, and the fragmentation pattern provides a structural fingerprint of the molecule. libretexts.org

Tandem Mass Spectrometry for Fragment Analysis and Mechanistic Pathway Confirmation

Tandem mass spectrometry (MS/MS) stands as a powerful analytical technique for the structural elucidation of organic compounds. In the context of this compound and its derivatives, MS/MS provides invaluable insights into their gas-phase ion chemistry, allowing for the confirmation of their chemical structures through the systematic analysis of fragmentation patterns. This section delves into the detailed research findings and proposed mechanistic pathways for the fragmentation of this compound, based on established principles of mass spectrometry and the known behavior of related chemical moieties.

Upon ionization in the mass spectrometer, typically through electron impact (EI), the this compound molecule (exact mass: approximately 179.058 Da) forms a molecular ion ([M]⁺•). This high-energy species is prone to undergo a series of fragmentation reactions, leading to the formation of various daughter ions. The fragmentation pathways are dictated by the relative stabilities of the resulting ions and neutral losses, with the allyl, nitro, and hydroxyl functional groups playing key roles in directing the fragmentation process.

A primary and highly characteristic fragmentation pathway for nitroaromatic compounds involves the loss of the nitro group. For this compound, this can occur through several mechanisms. One prominent pathway is the loss of a nitro radical (•NO₂), resulting in a fragment ion with a mass-to-charge ratio (m/z) of 133. This is a common fragmentation for aromatic nitro compounds.

Another significant fragmentation route, particularly for ortho-substituted nitrophenols, is the "ortho effect," where the proximity of the hydroxyl and nitro groups facilitates specific rearrangements. This can lead to the elimination of a hydroxyl radical (•OH) or water (H₂O). However, a more dominant pathway for o-nitrophenols is often the loss of nitric oxide (NO), which would yield a fragment ion at m/z 149. This is followed by the subsequent loss of carbon monoxide (CO), a characteristic fragmentation of phenols, to produce an ion at m/z 121.

The allyl group also significantly influences the fragmentation pattern. A common fragmentation for allyl-substituted aromatic compounds is the loss of the allyl radical, leading to a stable ion. However, a more characteristic fragmentation involves the rearrangement of the allyl group, often leading to the formation of a stable tropylium or a related cyclic ion. For instance, benzylic cleavage of the allyl group could result in the loss of a C₃H₅ radical, but a rearrangement followed by the loss of a methyl radical (•CH₃) from the allyl chain after cyclization is also a plausible pathway.

Based on these established fragmentation principles, a series of key fragment ions for this compound can be proposed. The following table summarizes the most probable fragmentation pathways and the corresponding theoretical m/z values of the resulting fragment ions.

| Proposed Fragment Ion | Neutral Loss | Theoretical m/z | Proposed Fragmentation Pathway |

| [C₉H₉NO₃]⁺• | - | 179 | Molecular Ion |

| [C₉H₉O₂]⁺ | •NO | 149 | Loss of nitric oxide |

| [C₉H₈O]⁺• | •NO₂ | 133 | Loss of nitro radical |

| [C₈H₅O]⁺ | NO + CO | 121 | Subsequent loss of carbon monoxide from the [M-NO]⁺ ion |

| [C₇H₇]⁺ | C₂H₂O + NO | 105 | Further fragmentation of the phenol ring |

| [C₆H₅]⁺ | C₃H₄O₃ + N | 77 | Phenyl cation resulting from significant fragmentation |

Further detailed analysis of the fragmentation of derivatives of this compound would involve considering the influence of additional substituents on the stability of the molecular ion and the various fragment ions. The specific nature and position of these substituents would either enhance or suppress certain fragmentation pathways, providing a more detailed structural fingerprint of each derivative. The confirmation of these mechanistic pathways would ideally be supported by high-resolution mass spectrometry (HRMS) to determine the elemental composition of each fragment ion, and by comparing the obtained spectra with those of synthesized standards.

Computational Chemistry and Theoretical Modeling of 2 Allyl 6 Nitrophenol

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study the electronic properties of molecules. It offers a balance between accuracy and computational cost, making it suitable for analyzing medium-sized organic molecules such as 2-Allyl-6-nitrophenol. DFT calculations are centered on the electron density of a molecule to determine its energy and other properties.

Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO Gaps, Charge Distribution)

DFT is employed to elucidate the electronic structure of this compound, providing a detailed picture of how electrons are distributed within the molecule. Key aspects of this analysis include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as frontier molecular orbitals.

The HOMO represents the orbital from which an electron is most likely to be donated, indicating regions of nucleophilicity. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting electrophilic sites. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. irjweb.comsemanticscholar.org A smaller gap suggests that the molecule is more easily excitable and thus more reactive. semanticscholar.org For nitrophenol derivatives, this gap reflects the potential for intramolecular charge transfer. nih.gov

In this compound, the HOMO is expected to have significant contributions from the electron-rich phenol (B47542) ring and the allyl group's π-system. The LUMO is likely to be localized on the electron-withdrawing nitro group and the aromatic ring. DFT calculations, such as those using the B3LYP functional with a 6-311++G(d,p) basis set, can precisely map these orbitals and quantify the energy gap. epa.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial charges on each atom. semanticscholar.org This information helps in understanding the molecule's polarity and electrostatic potential. In this compound, the oxygen atoms of the nitro and hydroxyl groups are expected to carry significant negative charges, while the nitro-group nitrogen and the carbon atom attached to it will be positively charged.

Table 1: Representative Frontier Orbital Energies and Properties Calculated by DFT Note: These are illustrative values based on similar nitrophenolic compounds, as specific experimental or computational data for this compound is not readily available.

| Parameter | Value | Significance |

| HOMO Energy | ~ -6.5 eV | Electron-donating ability |

| LUMO Energy | ~ -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Chemical reactivity, stability |

| Dipole Moment | ~ 3.5 - 4.5 D | Molecular polarity |

Prediction of Reactivity, Regioselectivity, and Acidic Properties

Local reactivity indices, such as Fukui functions or Parr functions, are used to predict the most likely sites for electrophilic, nucleophilic, and radical attack. mdpi.com This is crucial for determining the regioselectivity of reactions. For instance, in an electrophilic aromatic substitution reaction, DFT calculations can predict whether substitution is more likely to occur at the positions ortho or para to the hydroxyl and allyl groups, considering the deactivating effect of the nitro group. The allyl group itself presents another reactive site for electrophilic addition.

The acidic properties of the phenolic proton can also be accurately predicted. Nitrophenols are known to be more acidic than phenol due to the electron-withdrawing nature of the nitro group, which stabilizes the resulting phenolate (B1203915) anion. wikipedia.org DFT calculations can quantify this effect by computing the energetics of the deprotonation reaction, providing a theoretical pKa value that can be compared with experimental measurements.

Calculation of Transition State Geometries and Activation Barriers for Reactions

Understanding the mechanism of a chemical reaction requires identifying the transition state (TS)—the highest energy point along the reaction pathway. DFT is a powerful tool for locating TS geometries and calculating their energies. rsc.org

Vibrational Frequency Calculations and Comparison with Experimental Spectra

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. By performing a frequency calculation on the optimized geometry of this compound, a theoretical vibrational spectrum can be generated. ijaemr.com

This theoretical spectrum serves as a valuable aid in interpreting experimental spectra. researchgate.net Each calculated vibrational mode can be visualized, allowing for the precise assignment of experimental peaks to specific molecular motions, such as O-H stretching, N-O asymmetric and symmetric stretching, C=C stretching of the allyl group and aromatic ring, and various bending modes. epa.govresearchgate.net A comparison between the calculated and experimental frequencies often shows good agreement, although calculated frequencies are sometimes scaled to better match experimental values. epa.gov This comparative analysis helps confirm the molecular structure. dergipark.org.tr

Table 2: Representative Calculated Vibrational Frequencies for this compound Functional Groups Note: These are typical frequency ranges for the specified functional groups and are used for illustrative purposes.

| Functional Group | Vibrational Mode | Typical Calculated Wavenumber (cm⁻¹) |

| Phenolic O-H | Stretching | 3200 - 3600 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Allyl =C-H | Stretching | 3020 - 3080 |

| Aromatic C=C | Stretching | 1450 - 1600 |

| Allyl C=C | Stretching | 1640 - 1680 |

| Nitro NO₂ | Asymmetric Stretch | 1500 - 1570 |

| Nitro NO₂ | Symmetric Stretch | 1300 - 1370 |

Conformational Analysis and Energy Minima Identification

Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. The rotation around the C-O bond of the phenol, the C-N bond of the nitro group, and the C-C single bond of the allyl group leads to different spatial arrangements.

DFT can be used to perform a conformational analysis by systematically rotating these bonds and calculating the energy at each step, a process known as a potential energy surface (PES) scan. This allows for the identification of all stable conformers, which correspond to energy minima on the PES. The calculations also provide the relative energies of these conformers, allowing for the determination of the most stable, or ground-state, conformation. Understanding the preferred conformation is essential as it influences the molecule's physical properties and chemical reactivity.

Molecular Dynamics Simulations

While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change.

For this compound, MD simulations could be used to study its behavior in a solvent, such as water or an organic solvent. This would provide insights into solvation effects, the stability of intramolecular hydrogen bonds in different environments, and the dynamic fluctuations of the allyl chain. MD is particularly useful for exploring larger-scale conformational changes and the interactions of the molecule with other chemical species, such as reactants or biological macromolecules, over timescales ranging from picoseconds to microseconds.

Study of Intermolecular Interactions in Solution and Solid States

The study of intermolecular interactions is crucial for understanding the physical and chemical properties of a compound in condensed phases. For this compound, these interactions would be governed by a combination of forces including hydrogen bonding (due to the hydroxyl and nitro groups), dipole-dipole interactions, and van der Waals forces.

In solution, the nature of the solvent would significantly influence these interactions. Polar solvents would compete for hydrogen bonding with the hydroxyl and nitro groups, while nonpolar solvents would favor solute-solute interactions. In the solid state, these interactions would dictate the crystal packing and polymorphism of the compound. Computational methods such as Density Functional Theory (DFT) with dispersion corrections or Symmetry-Adapted Perturbation Theory (SAPT) could be employed to quantify the strength and nature of these interactions.

Simulations of Encapsulation Phenomena and Stabilization Effects in Supramolecular Systems

Supramolecular systems, such as cyclodextrins or calixarenes, can encapsulate guest molecules like this compound within their cavities. This encapsulation can lead to significant changes in the guest's properties, including increased solubility, stability, and altered reactivity.

Molecular dynamics (MD) and Monte Carlo (MC) simulations are powerful tools to study these phenomena. These simulations can provide insights into the thermodynamics and kinetics of the encapsulation process, the preferred orientation of the guest molecule within the host cavity, and the nature of the non-covalent interactions that stabilize the host-guest complex. Such studies are vital in fields like drug delivery and materials science.

Coordination Chemistry and Metal Complexation of 2 Allyl 6 Nitrophenol

Mechanistic Insights into Metal-Mediated Transformations Involving 2-Allyl-6-nitrophenol Complexes

Influence of Ligand Structure on Catalytic Performance

The catalytic performance of metal complexes derived from this compound is fundamentally governed by the distinct electronic and steric characteristics imparted by its functional groups: the ortho-allyl group and the ortho-nitro group. The interplay between these two substituents creates a unique coordination environment that can be leveraged to modulate the activity, selectivity, and stability of a resulting catalyst.

The electronic nature of the ligand is significantly influenced by the nitro group, a potent electron-withdrawing group (EWG). vanderbilt.edulibretexts.org This electronic pull affects the acidity of the phenolic proton and the electron density on the coordinating phenoxide oxygen. vanderbilt.edu When this compound binds to a metal center, the EWG effect of the nitro group can enhance the Lewis acidity of the metal. This increased acidity can, in turn, accelerate catalytic reactions where substrate activation is the rate-determining step. Studies on other catalytic systems have shown that ligands bearing electron-withdrawing groups can lead to superior catalytic performance compared to those with electron-donating groups. rsc.org For instance, in certain palladium-catalyzed reactions, Schiff base ligands functionalized with EWGs were found to enhance antibacterial activity, although catalytic activity was sometimes reduced due to steric hindrance. researchgate.net The position of the nitro group is also critical; its ortho-positioning allows for direct electronic influence on the coordination site and can stabilize the metal-ligand bond. libretexts.org

Concurrently, the allyl group at the other ortho-position introduces significant steric and unique coordination effects. Sterically, the allyl group can influence the accessibility of the metal's active site, guiding the approach of substrates and potentially controlling the regioselectivity or stereoselectivity of a transformation. uoregon.edu For example, in nickel-catalyzed isomerization reactions, the steric bulk of ligands, often quantified by their percent buried volume (%Vbur), has been shown to directly impact the product distribution and reaction rates. uoregon.edu

Beyond simple steric bulk, the allyl group's π-system offers an additional coordination pathway. It can engage with the metal center to form η³-allyl intermediates, a common feature in many transition metal-catalyzed reactions, including those involving palladium and ruthenium. universiteitleiden.nlresearchgate.net This capability can open up alternative mechanistic pathways, influencing both reactivity and the nature of the products formed. The dual C- and O-allylation of phenols, for instance, proceeds through π-allyl palladium complexes. researchgate.net

| Structural Feature | Primary Effect | Potential Impact on Catalytic Performance |

|---|---|---|

| Nitro Group (-NO₂) | Strong Electron-Withdrawing (Electronic) | Increases Lewis acidity of the metal center, potentially enhancing catalytic activity. Stabilizes the metal-ligand bond. |

| Allyl Group (-CH₂CH=CH₂) | Steric Bulk (Steric) | Influences substrate accessibility, potentially controlling regioselectivity and stereoselectivity. |

| Allyl Group (π-system) | Coordinative (Electronic/Steric) | Can form η³-allyl intermediates, enabling alternative reaction pathways and influencing product outcomes. |

To illustrate the tangible effects of ligand electronics on catalytic output, data from a study on cobalt(III) complexes in nitro reduction reactions can be considered. While not involving this compound directly, the study highlights the principle that ligands with electron-withdrawing substituents can outperform those with electron-donating ones.

| Catalyst | Ligand Substituent | Electronic Nature | Relative Catalytic Performance |

|---|---|---|---|

| Co(III) Complex A | -Cl (Chloro) | Electron-Withdrawing | Higher Activity rsc.org |

| Co(III) Complex B | -CH₃ (Methyl) | Electron-Donating | Lower Activity rsc.org |

This comparison underscores the principle that the electron-withdrawing nitro group in this compound is expected to play a significant role in enhancing the catalytic prowess of its corresponding metal complexes.

Exploration of Advanced Material and Catalytic Applications of 2 Allyl 6 Nitrophenol

Role as a Key Building Block in Complex Organic Molecule Synthesis

The strategic placement of reactive sites within the 2-allyl-6-nitrophenol molecule allows it to serve as a foundational component for the synthesis of a wide array of more complex structures, including anilines, dyes, and heterocyclic compounds.

The nitro group of this compound is readily susceptible to chemical reduction, providing a straightforward route to functionalized aminophenols and anilines, which are crucial intermediates in the pharmaceutical and materials science industries. The reduction of the nitro moiety to an amino group transforms this compound into 2-allyl-6-aminophenol, a highly functionalized aniline (B41778) derivative.

This transformation can be achieved using various reducing agents and catalytic systems. A classic method involves the use of metals in acidic media, such as tin (Sn) in the presence of hydrochloric acid (HCl) doaj.orgugm.ac.id. Modern advancements have focused on catalytic hydrogenation, which offers a greener and more efficient alternative. Noble metal nanoparticles, including gold (Au) and palladium (Pd), have demonstrated high efficacy in catalyzing the reduction of nitrophenol isomers. nih.govrsc.orgmdpi.comrsc.orgmdpi.comresearchgate.netnih.govacs.orgnih.gov These reactions typically utilize a hydrogen source like sodium borohydride (NaBH₄) or hydrogen gas (H₂). nih.govmdpi.comrsc.orgresearchgate.netnih.gov The catalytic process is often monitored by UV-vis spectroscopy, observing the disappearance of the nitrophenolate ion peak and the emergence of the aminophenol peak. nih.govnih.gov

The table below summarizes various catalytic systems employed for the reduction of nitrophenols, which are applicable to this compound.

| Catalyst System | Reducing Agent | Support/Stabilizer | Key Findings | Reference |

|---|---|---|---|---|

| Palladium Nanoparticles (Pd NPs) | NaBH₄ | Benzyl bisphosphonic acid (ligand) | Efficient reduction in aqueous media; kinetics follow pseudo-first-order. | nih.gov |

| Gold Nanoparticles (AuNPs) | NaBH₄ | Large-ring cyclodextrins | High reaction rates; catalyst stability enhanced by cyclodextrin. | rsc.org |

| Gold Nanostars (Au-NSs) | NaBH₄ | PVP / Cucurbit nih.govuril | Nanostars showed higher catalytic activity compared to spherical nanoparticles. | mdpi.com |

| Palladium on Carbon (Pd/C) | H₂ | Carbon | A widely used commercial catalyst, though it can be expensive and has lower reusability in some contexts. | nih.gov |

| Palladium on Co-MOF | H₂ | 2D Co-MOF | Ultra-low Pd content (0.08 wt%) with catalytic efficiency ~206 times higher than commercial Pd/C. | nih.gov |

| Gold Nanoparticles (AuNPs) | NaBH₄ | Ionic Liquid ([C₄C₁₆Im]Br) | Excellent stability and catalytic performance for both 2-nitrophenol (B165410) and 4-nitrophenol reduction. | rsc.org |

Aromatic amines, such as the 2-allyl-6-aminophenol derived from this compound, are fundamental precursors in the synthesis of azo dyes. Azo dyes, characterized by the -N=N- functional group, constitute the largest class of synthetic colorants used across various industries.

The synthesis process begins with the diazotization of the primary aromatic amine (2-allyl-6-aminophenol). ajol.infouobaghdad.edu.iqresearchgate.net This reaction is typically carried out in a cold acidic solution (e.g., HCl) with sodium nitrite (NaNO₂) to form a reactive diazonium salt. ajol.infouobaghdad.edu.iqresearchgate.net The resulting diazonium salt is an electrophile that is then reacted with an electron-rich coupling component, such as a phenol (B47542), naphthol, or another aniline, in a process known as azo coupling. ajol.infouobaghdad.edu.iq The choice of the coupling component is critical as it determines the final color and properties of the dye. For instance, coupling the diazonium salt of 2-allyl-6-aminophenol with a compound like 1-naphthol would result in a highly conjugated system, producing a vibrant color. uobaghdad.edu.iq The presence of the allyl and hydroxyl groups on the original ring can further modify the dye's properties, such as its solubility, fastness, and affinity for different fabrics like silk, wool, and nylon. ijsr.net

The structure of this compound is well-suited for constructing various heterocyclic compounds, particularly oxygen-containing rings like benzofurans. The ortho-allylphenol moiety is a key structural motif for intramolecular cyclization reactions.

One prominent pathway is the palladium-catalyzed oxidative cyclization of o-allylphenols to form benzofurans. nih.gov This transformation involves the intramolecular attack of the phenolic oxygen onto the allyl double bond, which is activated by a Pd(II) catalyst. This method provides a direct route to functionalized benzofuran scaffolds, which are prevalent in many natural products and pharmaceuticals. nih.govjocpr.com

Furthermore, the allyl group can participate in other intramolecular reactions. For example, under thermal conditions, an allyl phenyl ether can undergo a Claisen rearrangement to form an o-allylphenol. chempedia.infomasterorganicchemistry.comwikipedia.orglibretexts.orgrsc.org While this compound already possesses the allyl group on the ring, its derivatives could be designed to undergo related sigmatropic rearrangements. Additionally, the functional groups can be used to construct other heterocyclic systems. For example, the reduction of the nitro group to an amine, followed by reaction with the adjacent allyl group, can be envisioned as a pathway to nitrogen-containing heterocycles like dihydroquinolines under appropriate catalytic conditions. The cyclization of o-allylphenols can also lead to the formation of chromans, another important class of heterocyclic compounds found in therapeutic agents. nih.gov

Catalytic Applications of this compound and its Derivatives

Beyond its role as a synthetic building block, this compound and its derivatives have potential applications in the field of catalysis, either as components of catalytic systems or as substrates in model catalytic reactions.